Cas no 938-56-7 (1H-Benzotriazole-1-ethanol)

1H-Benzotriazole-1-ethanol is a heterocyclic compound featuring a benzotriazole core substituted with an ethanol functional group. This derivative is primarily valued for its role as an intermediate in organic synthesis, particularly in the preparation of corrosion inhibitors, UV absorbers, and pharmaceutical agents. Its benzotriazole moiety contributes to stability and chelating properties, while the hydroxyl group enhances solubility and reactivity in various chemical processes. The compound is often utilized in industrial applications requiring metal surface protection or photostabilization. Its balanced reactivity and functional group compatibility make it a versatile building block in specialty chemical formulations. Proper handling is advised due to potential sensitivity to light and moisture.
1H-Benzotriazole-1-ethanol structure
1H-Benzotriazole-1-ethanol structure
Product Name:1H-Benzotriazole-1-ethanol
CAS No:938-56-7
MF:C8H9N3O
MW:163.176561117172
MDL:MFCD00957173
CID:807493
PubChem ID:70313
Update Time:2025-05-28

1H-Benzotriazole-1-ethanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole-1-ethanol
    • 2-(1H-benzotriazol-1-yl)ethanol
    • 2-(benzotriazol-1-yl)ethanol
    • 2-(1h-Benzo[d][1,2,3]triazol-1-yl)ethan-1-ol
    • AB6126
    • MFCD00957173
    • NSC 20757
    • CS-0270447
    • DTXSID80239659
    • 2-(benzotriazol-1-yl) ethan-1-ol
    • 938-56-7
    • EN300-6750117
    • NSC20757
    • SCHEMBL2936169
    • 2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanol
    • NSC-20757
    • 2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-ol
    • MDL: MFCD00957173
    • Inchi: 1S/C8H9N3O/c12-6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4,12H,5-6H2
    • InChI Key: VHEODZYQZLRPTF-UHFFFAOYSA-N
    • SMILES: OCCN1C2C=CC=CC=2N=N1

Computed Properties

  • Exact Mass: 163.075
  • Monoisotopic Mass: 163.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 50.9A^2

Experimental Properties

  • Density: 1.34
  • Boiling Point: 362.4°Cat760mmHg
  • Flash Point: 173°C
  • Refractive Index: 1.665
  • PSA: 50.94000
  • LogP: 0.42360

1H-Benzotriazole-1-ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB450794-250 mg
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanol; .
938-56-7
250MG
€367.30 2023-07-18
abcr
AB450794-1 g
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eNovation Chemicals LLC
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abcr
AB450794-100 mg
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanol; .
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eNovation Chemicals LLC
Y1236673-100mg
1H-Benzotriazole-1-ethanol
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abcr
AB450794-100mg
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanol; .
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abcr
AB450794-250mg
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